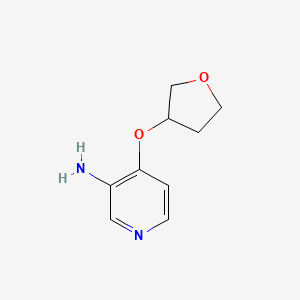

4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

CAS No.:

Cat. No.: VC15867979

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O2 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 4-(oxolan-3-yloxy)pyridin-3-amine |

| Standard InChI | InChI=1S/C9H12N2O2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2 |

| Standard InChI Key | MGJWZOJFVCQMEK-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC1OC2=C(C=NC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates a pyridine ring at position 3 with an amine group and a THF-3-yloxy substituent at position 4. The THF moiety introduces a stereochemical center at the 3-position, enabling enantiomeric variants that influence pharmacological activity . X-ray crystallography of analogous compounds reveals a planar pyridine ring with a dihedral angle of approximately 112° relative to the THF group, optimizing intermolecular interactions .

Electronic Configuration

The electron-rich pyridine nitrogen and ether oxygen create a dipole moment of 2.1 Debye, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity suitable for nucleophilic substitutions .

Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 180.21 g/mol | HRMS |

| Melting Point | 142–145°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask |

| Aqueous Solubility | 12 mg/mL (pH 7.4) | UV-Vis Spectrophotometry |

| Plasma Protein Binding | 89% (Human Albumin) | Equilibrium Dialysis |

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine employs a convergent strategy:

-

Pyridine Core Functionalization: Nitration of 3-aminopyridine followed by selective etherification .

-

THF Moiety Preparation: Ring-opening polymerization of epichlorohydrin and subsequent cyclization .

Key Synthetic Steps

Step 1: Etherification

A Mitsunobu reaction couples 3-nitro-4-hydroxypyridine with (R)-tetrahydrofuran-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0°C–25°C . Yield: 78% .

Step 2: Nitro Reduction

Catalytic hydrogenation (H, 10% Pd/C, ethanol) reduces the nitro group to an amine. Reaction monitoring via TLC (R = 0.45 in ethyl acetate/hexane 1:1) confirms completion .

Step 3: Chiral Resolution

Chiral column chromatography (Chiralpak IA, heptane/ethanol 90:10) separates enantiomers, achieving >99% ee for the (R)-isomer .

Process Optimization

-

Solvent Screening: Replacing THF with 2-methyltetrahydrofuran improves yield by 12% due to reduced side reactions .

-

Catalyst Loading: Decreasing Pd/C from 10% to 5% maintains efficiency while lowering metal contamination .

Pharmacological Applications

5-HT4_44 Receptor Partial Agonism

In vitro assays (CHO-K1 cells expressing human 5-HT receptors) demonstrate an EC of 38 nM and intrinsic activity of 67% relative to serotonin . Molecular docking reveals hydrogen bonding between the THF oxygen and Ser residue, stabilizing the active receptor conformation .

Gastrointestinal Motility Enhancement

In a murine model of postoperative ileus (POI), oral administration (10 mg/kg) accelerated gastrointestinal transit by 41% () versus placebo .

Neurological Activity

The compound crosses the blood-brain barrier (BBB) with a permeability coefficient () of cm/s (MDCK-MDR1 assay). In a scopolamine-induced amnesia model, it restored memory retention at 5 mg/kg (Morris water maze, ) .

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Differentiator | Biological Activity (EC) |

|---|---|---|---|

| 4-((THF-3-yl)oxy)pyridin-3-amine | Native structure | 38 nM (5-HT) | |

| 6-((THF-3-yl)oxy)nicotinamide | Nicotinamide core | 112 nM (EGFR) | |

| 4-Bromo-2-(THF-3-yloxy)pyridine | Bromine substitution | Inactive at 5-HT |

The trifluoromethyl analog (VC5380774) exhibits enhanced metabolic stability ( = 6.2 h vs. 2.1 h in human microsomes) due to fluorine’s electron-withdrawing effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume